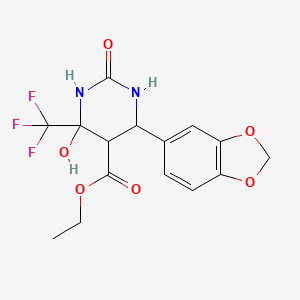![molecular formula C23H33N3O B4085412 4-methyl-N-[3-(4-methylphenyl)-1-adamantyl]-1-piperazinecarboxamide](/img/structure/B4085412.png)
4-methyl-N-[3-(4-methylphenyl)-1-adamantyl]-1-piperazinecarboxamide
説明
4-methyl-N-[3-(4-methylphenyl)-1-adamantyl]-1-piperazinecarboxamide, also known as MMPI or MPAC, is a chemical compound that belongs to the class of piperazine derivatives. This compound has gained interest in scientific research due to its potential therapeutic applications in various diseases.
科学的研究の応用
4-methyl-N-[3-(4-methylphenyl)-1-adamantyl]-1-piperazinecarboxamide has shown potential therapeutic applications in various diseases such as cancer, Parkinson's disease, and Alzheimer's disease. In cancer, 4-methyl-N-[3-(4-methylphenyl)-1-adamantyl]-1-piperazinecarboxamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In Parkinson's disease, 4-methyl-N-[3-(4-methylphenyl)-1-adamantyl]-1-piperazinecarboxamide has been shown to protect dopaminergic neurons from oxidative stress and prevent neuroinflammation. In Alzheimer's disease, 4-methyl-N-[3-(4-methylphenyl)-1-adamantyl]-1-piperazinecarboxamide has been shown to inhibit the aggregation of amyloid-beta peptides and improve cognitive function.
作用機序
The mechanism of action of 4-methyl-N-[3-(4-methylphenyl)-1-adamantyl]-1-piperazinecarboxamide is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors. 4-methyl-N-[3-(4-methylphenyl)-1-adamantyl]-1-piperazinecarboxamide has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the breakdown of extracellular matrix proteins. MMPs play a crucial role in various physiological processes such as tissue remodeling, angiogenesis, and inflammation. 4-methyl-N-[3-(4-methylphenyl)-1-adamantyl]-1-piperazinecarboxamide has also been shown to inhibit the activity of dopamine transporter (DAT), which is responsible for the reuptake of dopamine from the synaptic cleft. Inhibition of DAT leads to an increase in the concentration of dopamine in the synaptic cleft, which can have therapeutic effects in Parkinson's disease.
Biochemical and Physiological Effects
4-methyl-N-[3-(4-methylphenyl)-1-adamantyl]-1-piperazinecarboxamide has been shown to have various biochemical and physiological effects. In cancer, 4-methyl-N-[3-(4-methylphenyl)-1-adamantyl]-1-piperazinecarboxamide has been shown to induce apoptosis by activating caspases and inhibiting anti-apoptotic proteins. 4-methyl-N-[3-(4-methylphenyl)-1-adamantyl]-1-piperazinecarboxamide has also been shown to inhibit angiogenesis by inhibiting the activity of MMPs and vascular endothelial growth factor (VEGF). In Parkinson's disease, 4-methyl-N-[3-(4-methylphenyl)-1-adamantyl]-1-piperazinecarboxamide has been shown to protect dopaminergic neurons from oxidative stress by inhibiting the production of reactive oxygen species (ROS) and increasing the expression of antioxidant enzymes. 4-methyl-N-[3-(4-methylphenyl)-1-adamantyl]-1-piperazinecarboxamide has also been shown to prevent neuroinflammation by inhibiting the production of pro-inflammatory cytokines. In Alzheimer's disease, 4-methyl-N-[3-(4-methylphenyl)-1-adamantyl]-1-piperazinecarboxamide has been shown to inhibit the aggregation of amyloid-beta peptides by binding to the beta-sheet region of the peptide and stabilizing the alpha-helical structure.
実験室実験の利点と制限
The advantages of using 4-methyl-N-[3-(4-methylphenyl)-1-adamantyl]-1-piperazinecarboxamide in lab experiments include its potential therapeutic applications in various diseases, its ability to inhibit the activity of MMPs and DAT, and its ability to induce apoptosis and inhibit angiogenesis. The limitations of using 4-methyl-N-[3-(4-methylphenyl)-1-adamantyl]-1-piperazinecarboxamide in lab experiments include its low solubility in water, its potential toxicity, and its limited availability.
将来の方向性
There are several future directions for the research on 4-methyl-N-[3-(4-methylphenyl)-1-adamantyl]-1-piperazinecarboxamide. One direction is to further investigate the mechanism of action of 4-methyl-N-[3-(4-methylphenyl)-1-adamantyl]-1-piperazinecarboxamide and its potential therapeutic applications in various diseases. Another direction is to develop more efficient synthesis methods for 4-methyl-N-[3-(4-methylphenyl)-1-adamantyl]-1-piperazinecarboxamide and its derivatives. Additionally, the development of new formulations of 4-methyl-N-[3-(4-methylphenyl)-1-adamantyl]-1-piperazinecarboxamide with improved solubility and bioavailability could enhance its potential therapeutic applications. Finally, the evaluation of the safety and toxicity of 4-methyl-N-[3-(4-methylphenyl)-1-adamantyl]-1-piperazinecarboxamide in preclinical and clinical studies is essential for its potential use as a therapeutic agent.
特性
IUPAC Name |
4-methyl-N-[3-(4-methylphenyl)-1-adamantyl]piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H33N3O/c1-17-3-5-20(6-4-17)22-12-18-11-19(13-22)15-23(14-18,16-22)24-21(27)26-9-7-25(2)8-10-26/h3-6,18-19H,7-16H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTHMHMCMLGKYFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C23CC4CC(C2)CC(C4)(C3)NC(=O)N5CCN(CC5)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-[3-(4-methylphenyl)-1-adamantyl]-1-piperazinecarboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-(2-furyl)-N-(2-thienylmethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4085335.png)
![3-[1-(4-phenoxybutyl)-1H-benzimidazol-2-yl]-1-propanol](/img/structure/B4085343.png)
![8-(4-hydroxy-3,5-dimethoxyphenyl)-8,10,11,12-tetrahydrobenzo[a]-4,7-phenanthrolin-9(7H)-one](/img/structure/B4085354.png)
![N-(4-{[(2-chlorobenzyl)amino]carbonyl}phenyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B4085355.png)
![N,N'-[tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis(methylene)]bis(4-methyl-1-piperazinecarboxamide)](/img/structure/B4085357.png)
![2,2-dimethyl-5-(4-morpholinyl)-9-phenyl-1,4-dihydro-2H-pyrano[4'',3'':4',5']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-8(9H)-one](/img/structure/B4085359.png)
![8,8-dimethyl-5-(4-morpholinyl)-2-(4-morpholinylcarbonyl)-8,9-dihydro-6H-pyrano[4,3-d]thieno[2,3-b]pyridin-1-amine](/img/structure/B4085367.png)

![N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]-2-(2-phenylethyl)-1,3-benzoxazole-5-carboxamide](/img/structure/B4085391.png)
![ethyl 4-[({[4-allyl-5-(2-amino-4-methyl-1,3-thiazol-5-yl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B4085396.png)
![6-amino-4-(3-bromo-4-hydroxy-5-methoxyphenyl)-3-(2-chlorophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4085422.png)
![6-[(4-phenyl-3,6-dihydro-1(2H)-pyridinyl)carbonyl]-3-cyclohexene-1-carboxylic acid](/img/structure/B4085423.png)
![2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(2-hydroxy-2-phenylethyl)acetamide](/img/structure/B4085426.png)
![1-{3-[1-(2-ethoxybenzyl)-4-piperidinyl]propanoyl}-4-phenylpiperazine](/img/structure/B4085444.png)